![molecular formula C22H32NO4P B5173834 dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)
dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. DMMP has gained significant attention due to its unique properties, such as its ability to act as a surrogate for chemical warfare agents and its potential use as a flame retardant.
Aplicaciones Científicas De Investigación
Dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate has been extensively studied for its potential applications in various fields, including chemical warfare agent detection, flame retardancy, and as a precursor for the synthesis of other chemicals. dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate has been used as a surrogate for chemical warfare agents due to its similar chemical properties, allowing for the development of detection methods and protective equipment. dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate has also been studied as a flame retardant, as it can inhibit the combustion of various materials. Additionally, dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a precursor for the synthesis of other chemicals, such as organophosphorus insecticides and herbicides.
Mecanismo De Acción
Dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate acts as a cholinesterase inhibitor, similar to many chemical warfare agents. It binds irreversibly to acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synapse. This accumulation causes overstimulation of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate exposure can lead to various biochemical and physiological effects, including inhibition of cholinesterase activity, respiratory distress, convulsions, and death. dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate can also cause oxidative stress, leading to lipid peroxidation and damage to cellular components. Additionally, dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate exposure can lead to changes in gene expression and alterations in various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages for use in lab experiments, including its stability and ease of synthesis. dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate can also act as a surrogate for chemical warfare agents, allowing for the development of detection methods and protective equipment. However, dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate has several limitations, including its toxicity and potential for bioaccumulation. Careful handling and disposal methods are required when working with dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate.
Direcciones Futuras
There are several future directions for dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate research, including the development of improved detection methods for chemical warfare agents, the synthesis of novel flame retardants, and the investigation of dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate's potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate toxicity and to develop effective treatments for dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate exposure.
Métodos De Síntesis
Dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate can be synthesized using various methods, including the reaction of aniline with formaldehyde and phosphorus oxychloride, the reaction of 4-methoxybenzyl chloride with di-n-butyl phosphite and aniline, and the reaction of aniline with 4-methoxybenzyl chloroformate and dibutyl phosphite. These methods have been extensively studied, and the yield and purity of dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate can be optimized by adjusting the reaction conditions and reagents.
Propiedades
IUPAC Name |
N-[dibutoxyphosphoryl-(4-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO4P/c1-4-6-17-26-28(24,27-18-7-5-2)22(23-20-11-9-8-10-12-20)19-13-15-21(25-3)16-14-19/h8-16,22-23H,4-7,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSTUQXTCYDMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


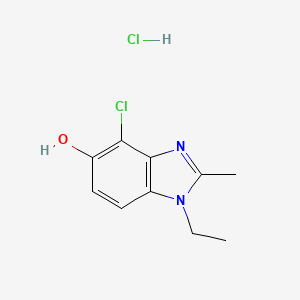
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)
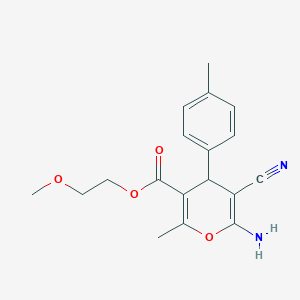
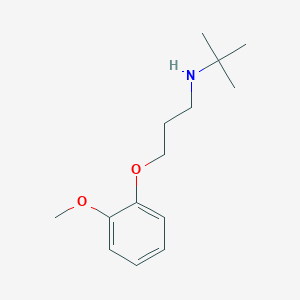
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
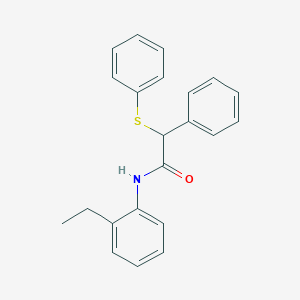
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
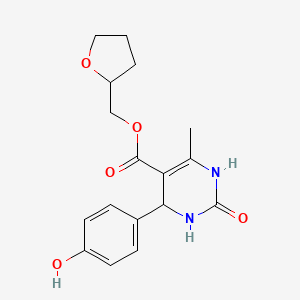
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
